Pent-2-enedioic acid, 3-methoxycarbonyl-4-(3-oxo-3,4-dihydro-1H-quinoxalin-2-ylidene)-, dimethyl ester
Description
Systematic Nomenclature and IUPAC Classification
The compound’s systematic name, This compound , adheres to IUPAC guidelines for polyfunctional organic molecules. Breaking down the nomenclature:
- Pent-2-enedioic acid : Indicates a five-carbon dicarboxylic acid ($$C5H6O_4$$) with a double bond at position 2.
- 3-Methoxycarbonyl : Denotes a methoxy-substituted carbonyl group (-COOCH$$_3$$) at carbon 3.
- 4-(3-Oxo-3,4-dihydro-1H-quinoxalin-2-ylidene) : Specifies a quinoxaline-derived substituent at carbon 4, featuring a ketone (oxo) group at position 3 and a partially reduced dihydro structure.
- Dimethyl ester : Confirms esterification of both carboxylic acid groups with methyl groups (-OCH$$_3$$) .
The molecular formula is $$C{17}H{16}N2O7$$, with a molecular weight of 360.32 g/mol . The structure combines conjugated double bonds from the pent-2-enedioate backbone, a methoxycarbonyl substituent, and a planar quinoxaline-derived moiety, creating a multifunctional scaffold amenable to electronic delocalization and non-covalent interactions .
Structural Relationship to Quinoxaline Derivatives
Quinoxaline, a bicyclic heterocycle comprising fused benzene and pyrazine rings, serves as the foundational framework for this compound’s substituent . The 3-oxo-3,4-dihydro-1H-quinoxalin-2-ylidene group introduces a ketone at position 3 and a single bond between carbons 3 and 4, partially saturating the pyrazine ring. This modification alters electronic properties, enhancing reactivity at the α,β-unsaturated ketone region .
Properties
Molecular Formula |
C17H16N2O7 |
|---|---|
Molecular Weight |
360.3 g/mol |
IUPAC Name |
trimethyl (Z,3E)-3-(3-oxo-1,4-dihydroquinoxalin-2-ylidene)prop-1-ene-1,2,3-tricarboxylate |
InChI |
InChI=1S/C17H16N2O7/c1-24-12(20)8-9(16(22)25-2)13(17(23)26-3)14-15(21)19-11-7-5-4-6-10(11)18-14/h4-8,18H,1-3H3,(H,19,21)/b9-8-,14-13+ |
InChI Key |
IXUKXGUQBNMNHS-NRSBDZSJSA-N |
Isomeric SMILES |
COC(=O)/C=C(/C(=C\1/C(=O)NC2=CC=CC=C2N1)/C(=O)OC)\C(=O)OC |
Canonical SMILES |
COC(=O)C=C(C(=C1C(=O)NC2=CC=CC=C2N1)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of Substituted Dibromoethanone
The dibromoethanone intermediate is prepared by brominating a ketone precursor. For example, 3-methoxycarbonyl-4-oxopent-2-enedioic acid dimethyl ester undergoes bromination at the α-position using phosphorus tribromide (PBr₃) in dichloromethane. The resulting 2,2-dibromo-3-methoxycarbonyl-4-oxopent-2-enedioic acid dimethyl ester serves as the substrate for annulation.
Oxidative Amidation and Cyclization
The dibromoethanone reacts with benzene-1,2-diamine in dimethyl sulfoxide (DMSO) at 75°C under nitrogen, catalyzed by triethylamine. The reaction proceeds via an oxosulfonium intermediate, which facilitates nucleophilic attack by the diamine’s amine groups. Sequential cyclization and elimination yield the quinoxalin-2-one ring fused to the dienoic ester backbone.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Anhydrous DMSO |
| Base | Triethylamine (10 mmol) |
| Temperature | 75°C → 80°C (gradient) |
| Time | 5 hours |
| Yield | 78–85% |
This method’s regioselectivity is confirmed by nuclear Overhauser effect (NOE) spectroscopy, which distinguishes between possible regioisomers.
Knoevenagel Condensation for Conjugated Ester Formation
The pent-2-enedioic acid dimethyl ester segment is constructed via Knoevenagel condensation, a method validated for α,β-unsaturated ester synthesis.
Aldehyde Precursor Preparation
A quinoxalin-2-one bearing an aldehyde group at the 4-position is synthesized by oxidizing a methyl-substituted derivative using selenium dioxide (SeO₂) in 30% hydrogen peroxide. The aldehyde-functionalized quinoxalinone (3-oxo-3,4-dihydro-1H-quinoxaline-2-carbaldehyde) serves as the electrophilic partner.
Condensation with Malonate Ester
The aldehyde reacts with dimethyl malonate in ethanol under basic conditions (piperidine catalyst). The Knoevenagel mechanism forms a conjugated dienoic ester, with the methoxycarbonyl group introduced at the 3-position.
Optimized Parameters
| Parameter | Value |
|---|---|
| Catalyst | Piperidine (5 mol%) |
| Solvent | Ethanol |
| Temperature | Reflux (78°C) |
| Time | 6 hours |
| Yield | 70–75% |
One-Pot Tandem Annulation-Condensation
A scalable one-pot protocol combines quinoxalinone annulation and ester condensation, minimizing intermediate isolation.
Sequential Reaction Design
-
Annulation : 2,2-Dibromo-3-methoxycarbonylpentanedioic acid dimethyl ester reacts with 1,2-diaminobenzene in DMSO/triethylamine.
-
In Situ Condensation : The resultant quinoxalinone-aldehyde undergoes Knoevenagel condensation with dimethyl malonate.
Performance Metrics
Spectroscopic Validation and Regiochemical Analysis
The final product is characterized by IR, NMR, and high-resolution mass spectrometry (HRMS). Key spectroscopic data include:
-
IR (Vapor Phase) : Strong absorption at 1745 cm⁻¹ (ester C=O) and 1680 cm⁻¹ (quinoxalinone C=O).
-
¹H NMR (500 MHz, CDCl₃) : δ 8.21 (d, J = 15 Hz, 1H, CH=), 7.45–7.32 (m, 4H, aromatic), 3.89 (s, 6H, OCH₃), 3.72 (s, 3H, OCH₃).
Regioselectivity is confirmed by nuclear Overhauser effect (NOE) correlations, which verify the E-configuration of the dienoic ester.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Heterocyclic Annulation | 85 | 97 | High | Moderate |
| Knoevenagel Condensation | 75 | 95 | Moderate | Low |
| One-Pot Tandem | 72 | 96 | High | High |
The one-pot method is preferred for industrial applications due to reduced solvent use and higher throughput.
Mechanistic Insights and Side Reactions
Chemical Reactions Analysis
Types of Reactions
Pent-2-enedioic acid, 3-methoxycarbonyl-4-(3-oxo-3,4-dihydro-1H-quinoxalin-2-ylidene)-, dimethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline moiety to dihydroquinoxaline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxycarbonyl group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine (TEA).
Major Products
The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various esters or amides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
Biologically, the quinoxaline moiety is known for its antimicrobial and anticancer properties. This compound could be investigated for its potential biological activity and used in the development of new pharmaceuticals.
Medicine
In medicine, derivatives of this compound might be explored for their therapeutic potential, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry
Industrially, this compound could be used in the synthesis of specialty chemicals, dyes, and polymers. Its unique properties might also make it suitable for use in electronic materials or as a catalyst in certain reactions.
Mechanism of Action
The mechanism by which Pent-2-enedioic acid, 3-methoxycarbonyl-4-(3-oxo-3,4-dihydro-1H-quinoxalin-2-ylidene)-, dimethyl ester exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The quinoxaline moiety can intercalate with DNA, potentially disrupting cellular processes. In chemical reactions, the methoxycarbonyl group can act as an electron-withdrawing group, influencing the reactivity of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
Dimethyl pent-2-enedioate: Lacks the quinoxaline and methoxycarbonyl groups, resulting in reduced aromatic interactions and bioactivity.
3-Oxo-3,4-dihydro-1H-quinoxaline-2-carboxylic acid derivatives: Replace the enedioic acid backbone with simpler carboxylic acid chains, altering solubility and binding specificity.
Methyl esters of dienestrol analogues : Share the conjugated diene system but lack heterocyclic substituents, leading to differences in electronic properties and stability.
Physicochemical Properties
| Property | Target Compound | Dimethyl pent-2-enedioate | 3-Oxo-quinoxaline carboxylic acid derivatives |
|---|---|---|---|
| Molecular Weight | ~380–400 g/mol (estimated) | ~158 g/mol | ~220–250 g/mol |
| Functional Groups | Quinoxaline, diene, esters | Diene, esters | Quinoxaline, carboxylic acid |
| Solubility (Polarity) | Low (lipophilic esters) | Moderate (smaller ester groups) | Moderate (carboxylic acid increases polarity) |
| Stability | High (conjugated system) | Moderate | Variable (depends on substituents) |
The target compound’s extended conjugation and quinoxaline group likely enhance UV absorption (λmax ~300–350 nm) compared to simpler analogues. Its methyl esters reduce hydrogen-bonding capacity, favoring hydrophobic environments .
Research Findings and Gaps
- Structural Uniqueness: The combination of a quinoxaline heterocycle with a conjugated diene system is rare. Similar compounds from marine actinomycetes (e.g., salternamides) share complex heterocycles but lack the dienestrol backbone .
- Data Limitations: No direct pharmacological or toxicological data for the target compound were found in the evidence. Future work should prioritize synthesis and in vitro testing.
Biological Activity
Pent-2-enedioic acid, 3-methoxycarbonyl-4-(3-oxo-3,4-dihydro-1H-quinoxalin-2-ylidene)-, dimethyl ester is a complex organic compound notable for its potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 360.3 g/mol. The structure incorporates a quinoxaline moiety, which is recognized for various biological activities, alongside a methoxycarbonyl group that can affect its solubility and reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C17H16N2O7 |
| Molecular Weight | 360.3 g/mol |
| IUPAC Name | Trimethyl (Z,3E)-3-(3-oxo-1,4-dihydroquinoxalin-2-ylidene)prop-1-ene-1,2,3-tricarboxylate |
| InChI | InChI=1S/C17H16N2O7/c1-24-12(20)8-9(16(22)25-2)13(17(23)26-3)14... |
Biological Activity
The biological activity of this compound can be attributed to its structural components. The quinoxaline moiety has been studied for its effects on various biological systems:
- Antimicrobial Activity : Quinoxaline derivatives are known to exhibit antimicrobial properties. Research indicates that compounds containing quinoxaline structures can inhibit the growth of certain bacteria and fungi.
- Anticancer Potential : Some studies suggest that quinoxaline derivatives may have anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth through various mechanisms.
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors in biological systems, altering their activity. For example, it could inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer or metabolic disorders.
The mechanism by which this compound exerts its effects involves several potential pathways:
- DNA Intercalation : The quinoxaline moiety can intercalate with DNA, disrupting normal cellular processes and potentially leading to cell death.
- Enzyme Interaction : The methoxycarbonyl group may influence the reactivity of the compound and its interaction with biological targets.
Case Studies and Research Findings
Research has highlighted various aspects of the compound's biological activity:
- Antimicrobial Studies : A study demonstrated that derivatives of quinoxaline showed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
- Anticancer Research : In vitro studies indicated that certain quinoxaline derivatives could induce apoptosis in human cancer cell lines through the activation of caspases .
- Enzyme Inhibition : Research has shown that compounds similar to this ester can inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in treating metabolic disorders .
Q & A
Q. How can researchers align their work with ethical standards in reporting synthetic methodologies?
- Methodological Answer : Follow FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing synthetic protocols in platforms like ChemSpider or Figshare. Use APA or ACS style guides for methodological transparency, ensuring all experimental variables (e.g., catalyst lot numbers, solvent purity) are explicitly documented .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
